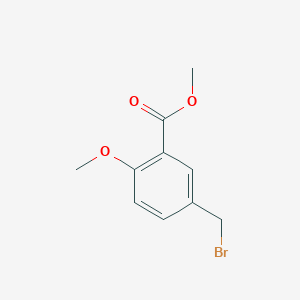

Methyl 5-(bromomethyl)-2-methoxybenzoate

Description

Methyl 5-(bromomethyl)-2-methoxybenzoate is a brominated aromatic ester featuring a bromomethyl (–CH₂Br) substituent at the 5-position and a methoxy (–OCH₃) group at the 2-position of the benzoate ring. The bromomethyl group’s reactivity makes it a versatile precursor for nucleophilic substitutions, cross-coupling reactions, and further derivatization.

Properties

IUPAC Name |

methyl 5-(bromomethyl)-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQXAVJDXSCHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599485 | |

| Record name | Methyl 5-(bromomethyl)-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98165-65-2 | |

| Record name | Methyl 5-(bromomethyl)-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-(bromomethyl)-2-methoxybenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-methoxybenzoate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(bromomethyl)-2-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Products include azides, thiols, and amines.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include primary alcohols.

Scientific Research Applications

Methyl 5-(bromomethyl)-2-methoxybenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

Material Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.

Biological Studies: The compound can be used to study the effects of bromomethyl and methoxy substituents on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of methyl 5-(bromomethyl)-2-methoxybenzoate depends on the specific application and target. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, facilitating the attack by nucleophiles. The methoxy group can influence the reactivity and stability of the compound by donating electron density to the aromatic ring, thereby affecting the overall electronic properties of the molecule.

Comparison with Similar Compounds

Data Table: Key Comparisons

Biological Activity

Methyl 5-(bromomethyl)-2-methoxybenzoate is an organic compound notable for its potential biological activities, particularly in pharmacological applications. This compound, with the molecular formula C10H11BrO3 and a molecular weight of approximately 259.10 g/mol, features both a methoxy group and a bromomethyl group, contributing to its reactivity and biological interactions.

Chemical Structure and Properties

The structure of this compound positions it as a member of brominated aromatic compounds. The presence of the bromomethyl group (-CH2Br) enhances its ability to participate in various chemical reactions, including nucleophilic substitutions and carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling reaction, which is significant in drug development.

Research indicates that the biological activity of this compound is likely mediated through its interactions with specific molecular targets. The bromine atom and methoxy group are believed to play crucial roles in modulating enzyme activities or receptor interactions, leading to various pharmacological effects. However, detailed mechanisms remain an area of ongoing research.

Anticancer Potential

The compound is also being investigated for potential anticancer applications. Its ability to modify proteins and nucleic acids through nucleophilic substitution reactions positions it as a candidate for further exploration in cancer therapeutics. Research is ongoing to elucidate specific cancer cell lines that may be susceptible to treatment with this compound.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared to structurally similar compounds:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| Methyl 5-bromo-3-[(4-methoxyphenyl)methoxy]pyridine-2 | Structure | Anticancer properties |

| 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole | Structure | Antimicrobial activity |

This table highlights the distinct chemical reactivity and biological activities that may arise from variations in substitution patterns on the aromatic ring.

Case Studies and Research Findings

While dedicated research specifically focusing on this compound is sparse, several studies have explored its potential applications:

- Pharmacological Applications : A study indicated that compounds with similar structures exhibit significant pharmacological activity, suggesting that this compound could share these properties due to its brominated structure.

- Synthetic Pathways : Research into synthetic pathways for producing this compound has shown that it can be effectively synthesized using various methodologies, which may facilitate further biological studies.

- Toxicokinetics : Investigations into the toxicokinetics of similar compounds have provided insights into potential safety profiles and metabolic pathways relevant to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.